molecular formula C16H18N2O6 B046617 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole CAS No. 117648-83-6

1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole

Cat. No. B046617
M. Wt: 334.32 g/mol
InChI Key: FJAXEHSRPNTENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole, also known as DDCP, is a pyrrole derivative that has gained significant attention in scientific research due to its potential therapeutic properties. DDCP has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.

Mechanism Of Action

1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of inflammatory mediators such as prostaglandins. 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole also possesses antioxidant properties, which help to protect cells from oxidative damage and inflammation. Furthermore, 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation. Additionally, 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. Furthermore, 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been found to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been found to be relatively stable and non-toxic, making it suitable for use in in vitro and in vivo experiments. However, one limitation of 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole. One potential direction is the development of new drugs based on 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to elucidate the specific mechanisms of action of 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole and its potential interactions with other drugs. Finally, more studies are needed to investigate the safety and efficacy of 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole in humans.

Synthesis Methods

1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxyaniline with ethyl glyoxalate, followed by a series of reactions involving nitration, reduction, and cyclization. The final product is obtained through purification using column chromatography.

Scientific Research Applications

1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been extensively studied for its potential therapeutic properties. Research has shown that 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole possesses strong anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Additionally, 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has been found to possess anticancer properties, making it a potential candidate for the development of new cancer treatments.

properties

CAS RN

117648-83-6

Product Name

1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole

Molecular Formula

C16H18N2O6

Molecular Weight

334.32 g/mol

IUPAC Name

methyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,2-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C16H18N2O6/c1-9-15(16(19)24-5)11(8-17(9)2)10-6-13(22-3)14(23-4)7-12(10)18(20)21/h6-8H,1-5H3

InChI Key

FJAXEHSRPNTENB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CN1C)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CN1C)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OC

Other CAS RN

117648-83-6

synonyms

1,2-dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole
compound 87-305

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.